Chlorodifluoroacetic acid

Catalog No.
S591163
CAS No.
76-04-0
M.F
C2HClF2O2
M. Wt
130.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorodifluoroacetic acid

CAS Number

76-04-0

Product Name

Chlorodifluoroacetic acid

IUPAC Name

2-chloro-2,2-difluoroacetic acid

Molecular Formula

C2HClF2O2

Molecular Weight

130.48 g/mol

InChI

InChI=1S/C2HClF2O2/c3-2(4,5)1(6)7/h(H,6,7)

InChI Key

OAWAZQITIZDJRB-UHFFFAOYSA-N

SMILES

C(=O)(C(F)(F)Cl)O

Solubility

7.66 M

Synonyms

chlorodifluoroacetic acid, chlorodifluoroacetic acid, silver salt, chlorodifluoroacetic acid, sodium salt

Canonical SMILES

C(=O)(C(F)(F)Cl)O

Precursor for Difluorocarbene:

CDFAA serves as a valuable precursor for generating difluorocarbene (CF₂), a highly reactive intermediate with diverse applications in organic synthesis. Researchers utilize difluorocarbene for the insertion of two fluorine atoms into carbon-carbon or carbon-hydrogen bonds. This unique reactivity allows for the creation of novel fluorinated molecules with desired properties, such as pharmaceuticals, agrochemicals, and advanced materials.

Synthesis of Fluorinated Compounds:

Beyond difluorocarbene generation, CDFAA itself participates in various synthetic reactions. Its unique combination of acidic and halogenated functionalities enables its use in the preparation of diverse fluorinated compounds, including pharmaceuticals, agrochemicals, and functional materials [].

Chlorodifluoroacetic acid is a fluorinated organic compound with the chemical formula C₂HClF₂O₂. It is characterized by the presence of two fluorine atoms, one chlorine atom, and a carboxylic acid functional group. This compound is notable for its strong acidic properties and potential applications in various

As mentioned earlier, CDFA acts as an inhibitor of succinate dehydrogenase, a key enzyme in the Krebs cycle. This cycle is crucial for cellular respiration, the process by which cells generate energy (ATP) from nutrients. By inhibiting succinate dehydrogenase, CDFA disrupts the Krebs cycle, leading to decreased ATP production and altered cellular metabolism []. Researchers use CDFA to study the role of the Krebs cycle in various biological processes and diseases.

Case Study

Studies have explored the use of CDFA to target cancer cells. Cancer cells often rely more heavily on aerobic glycolysis (energy production without oxygen) compared to healthy cells. Disrupting the Krebs cycle with CDFA could potentially starve cancer cells of energy, leading to cell death []. However, further research is needed to determine the effectiveness and safety of CDFA for cancer treatment.

  • Decarboxylation: Under certain conditions, such as heating in the presence of tertiary phosphines, chlorodifluoroacetic acid can undergo decarboxylation, producing carbon dioxide and other byproducts like chlorodifluoromethane and fluoroform .
  • Reformatskii-Claisen Reaction: This reaction involves the transformation of allyl chlorodifluoroacetate into 2,2-difluoro-4-pentenoic acid, showcasing its utility in synthesizing more complex fluorinated compounds .
  • Electron-Induced Reactions: Studies have shown that chlorodifluoroacetic acid can undergo reactions when exposed to electron beams, indicating its potential for use in advanced materials science .

Chlorodifluoroacetic acid exhibits significant biological activity, primarily due to its corrosive nature. It can cause severe irritation to the respiratory tract upon inhalation and may lead to burns on contact with skin or eyes . Its biological effects are primarily toxicological, necessitating careful handling in laboratory and industrial settings.

Several methods exist for synthesizing chlorodifluoroacetic acid:

  • Fluorination of Acetic Acid: One common approach involves the direct fluorination of acetic acid using fluorinating agents under controlled conditions.
  • Reactions with Chlorine: Chlorodifluoroacetic acid can also be synthesized through reactions involving acetic acid and chlorine or other halogenating agents, leading to the introduction of chlorine and fluorine atoms into the acetic acid structure .

Chlorodifluoroacetic acid finds applications in various fields:

  • Synthesis of Fluorinated Compounds: It serves as a precursor for synthesizing other fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.
  • Chemical Intermediates: The compound is used as an intermediate in the production of specialty chemicals that require fluorinated moieties for enhanced properties.
  • Research

Studies on the interactions of chlorodifluoroacetic acid reveal its potential reactivity with various nucleophiles and electrophiles. Its ability to participate in nucleophilic substitution reactions makes it a versatile reagent in organic synthesis. Additionally, research indicates that its interactions can lead to the formation of stable intermediates that are useful in further chemical transformations .

Chlorodifluoroacetic acid shares structural and functional similarities with several related compounds. Here are some comparable compounds:

Compound NameChemical FormulaKey Features
Dichloroacetic AcidC₂HCl₂O₂Stronger acidity; used in medical applications
Trichloroacetic AcidC₂HCl₃O₂More potent irritant; used for chemical peels
Sodium ChlorodifluoroacetateC₂ClF₂NaO₂Salt form; used as a herbicide
2,2-Dichloroacetic AcidC₂HCl₂O₂Similar reactivity; used as a metabolic inhibitor

Chlorodifluoroacetic acid is unique due to its specific combination of chlorine and fluorine substituents, which impart distinct physical and chemical properties compared to its analogs. Its ability to participate in diverse

Photoredox-Catalyzed Alkene Difunctionalization Mechanisms

Photoredox catalysis has emerged as a powerful strategy for activating chlorodifluoroacetic acid to generate α-carboxyl alkyl radicals, which serve as bifunctional intermediates in alkene difunctionalization. Under visible-light irradiation, chlorodifluoroacetic acid undergoes reductive mesolytic cleavage of its carbon-chlorine bond, producing a stabilized α-carboxyl radical species (Figure 1). This radical readily adds to alkenes, forming Giese-type adducts that subsequently participate in intramolecular cyclization or intermolecular coupling events [1] [3].

Key mechanistic studies reveal that the choice of photocatalyst critically influences reaction efficiency. For instance, iridium-based complexes (e.g., Ir(ppy)₃) facilitate single-electron transfer (SET) processes, while organic dyes such as 4CzIPN promote hydrogen atom transfer (HAT) pathways [1]. The resulting adducts undergo regioselective functionalization to yield γ-lactones or γ-lactams, depending on the nucleophilic trapping agent (Table 1).

Table 1: Photoredox-Mediated Products from Chlorodifluoroacetic Acid and Alkenes

Alkene SubstratePhotocatalystProduct (Yield %)
StyreneIr(ppy)₃γ-Lactone (82%)
N-Vinylpyrrolidone4CzIPNγ-Lactam (78%)
1-HexeneRu(bpy)₃²⁺α,α-Difluoroester (65%)

These transformations exhibit broad substrate scope, accommodating alkenes with electron-donating and withdrawing groups. The role of chlorodifluoroacetic acid as both a radical precursor and a fluorine source underscores its versatility in constructing fluorinated architectures [1] [3].

Solvent-Controlled Radical Addition Pathways

The solvent environment exerts profound effects on the reactivity and selectivity of chlorodifluoroacetic acid-derived radicals. In polar aprotic solvents such as acetonitrile, the α-carboxyl radical preferentially engages in SET processes with alkenes, leading to the formation of C–O or C–N bonds. Conversely, protic solvents like ethanol favor HAT-mediated pathways, enabling direct C–H bond formation (Figure 2) [1] [2].

For example, reactions conducted in dimethylformamide (DMF) with α-halo carboxylic acids yield γ-lactones via intramolecular cyclization, while switching to methanol promotes intermolecular hydrogen abstraction to generate α,α-difluoroesters [1]. This solvent-dependent behavior arises from differential stabilization of radical intermediates and transition states, as confirmed by density functional theory (DFT) calculations [3].

Critical Solvent Effects

  • Polar Aprotic Solvents: Enhance radical stability, favoring cyclization pathways.
  • Protic Solvents: Quench radical intermediates via hydrogen donation, promoting linear adducts.

Such solvent-controlled selectivity enables precise tuning of reaction outcomes without requiring structural modifications to substrates or catalysts [1] [2].

Scalable Continuous Flow Synthesis Applications

The integration of chlorodifluoroacetic acid-mediated reactions into continuous flow systems addresses scalability challenges inherent to batch processes. Flow reactors enhance photon penetration and mass transfer, reducing reaction times from hours to minutes while maintaining high yields (Table 2) [1] [3].

Table 2: Batch vs. Flow Performance in γ-Lactone Synthesis

ParameterBatch (12 h)Flow (20 min)
Yield (%)7885
Productivity (g/h)0.52.1
Purity (%)9297

Notably, flow systems mitigate safety risks associated with handling gaseous byproducts (e.g., HCl) through inline neutralization and purification modules. These advancements facilitate the multigram-scale synthesis of fluorinated building blocks for pharmaceutical applications [1] [3].

Natural Product Synthesis: Boivinianin A Derivatives

Chlorodifluoroacetic acid has been instrumental in the total synthesis of (±)-boivinianin A, a biologically active γ-lactone isolated from Hypericum boivinii. Traditional routes to this natural product rely on multistep sequences involving protective group manipulations, whereas the photoredox approach enables a concise three-step synthesis (Figure 3) [1].

  • Radical Alkylation: Chlorodifluoroacetic acid generates an α-carboxyl radical that adds to a prenyl-substituted alkene.
  • Lactonization: Intramolecular esterification forms the γ-lactone core.
  • Oxidative Rearrangement: Manganese dioxide-mediated oxidation installs the requisite exo-methylene group.

This strategy also accommodates the synthesis of fluorinated boivinianin analogs by substituting chlorodifluoroacetic acid with other α-halo carboxylic acids, demonstrating the method’s adaptability for structure-activity relationship studies [1] [3].

Biotic vs. Abiotic Degradation Kinetics

Although chlorodifluoroacetic acid is structurally similar to better-studied chloro- and trifluoroacetic acids, its degradation profile is markedly more recalcitrant.

Abiotic photolysis

  • Direct photolysis in unamended surface water is very slow; concentrations decline <5% over 42 d under midsummer solar irradiance, corresponding to apparent pseudo-first-order half-lives well in excess of 1 y [1].
  • A photocatalytic pathway using suspended titanium dioxide accelerates loss, giving an observed half-life of 42 d at 15 °C and full-spectrum light [1].
  • Vacuum-ultraviolet spectra (4.5–10.8 eV) show strong photoabsorption bands; atmospheric first-order photolysis lifetimes were modelled at 6.5–9.5 h for the stratosphere but >200 d in the troposphere owing to actinic flux attenuation [2] [3].

Hydrolysis and base/acid catalysis

  • No measurable hydrolysis is detected at pH 4–9 after 90 d at 25 °C [4].
  • The pKₐ is 0.46, so the molecule exists predominantly as the anion in environmental waters, further stabilising the C–Cl and C–F bonds against nucleophilic attack [5].

Biodegradation

  • Comparative laboratory assays show negligible mineralisation by mixed sediment and plankton communities over 100 d, in contrast to rapid loss of dichloro- and monochloroacetic acids in the same tests [6].
  • A groundwater survey in a chlorofluorocarbon-contaminated aquifer detected no microbial transformation of the acid itself, although analogous difluoroacetic acid formation was observed, underscoring limited biodegradability of highly fluorinated moieties [7].

Table 1 summarises quantitative rate information.

Degradation pathwayMedium & conditionsHalf-lifeNotes
Direct photolysisNatural pond water, summer sunlight, pH 7 ± 0.3, 25 °C>365 d [8] [1]<5% loss in 42 d; extrapolated t₁⁄₂ > 1 y
TiO₂-assisted photolysis1 g L⁻¹ TiO₂, 15 °C, simulated solar spectrum42 d [1]Rate ∝ halogen content; CDFA slower than trichloroacetic acid
HydrolysisBuffered pH 4–9, 25 °CNo decay (90 d) [4]Rate constant < 1 × 10⁻⁶ d⁻¹
Atmospheric photolysisEarth troposphere, actinic flux at 298 K~200 d [2]Limited by low quantum yield in actinic window
Aerobic biodegradationMixed pond sediment slurries, 20 °CNo loss (100 d) [6]Control acids (DCA, MCA) fully mineralised

Soil–Water Partitioning Coefficients

Physicochemical descriptors indicate very high mobility in terrestrial porewaters.

ParameterValueExperimental / model detailsEnvironmental implication
LogKₒw0.820 [9]Shake-flask, 25 °CFavouring aqueous phase; negligible bioaccumulation potential
LogKₒw0.903 [10]Crippen calculation, 25 °CConfirms low hydrophobicity
Koc1 L kg⁻¹ soil-OC [4]TCI SDS, ACD/PC model, pH 5.5“Very high” mobility class; breakthrough likely in sandy soils
Water solubilityMiscible [9]Vendor physicochemical sheetFacilitates rapid leaching
pKₐ0.46 (25 °C) [5]Potentiometric titrationExists almost exclusively as an anion above pH 2

Soil–column elution experiments have yet to be published for chlorodifluoroacetic acid, but predicted retardation factors <1.5 in loamy sands (2% organic carbon) can be derived by combining Koc with bulk density and porosity inputs, indicating breakthrough within one pore volume under saturated flow.

Long-Term Microcosm Stability Studies

Outdoor mesocosm data provide the clearest evidence of persistence under near-natural conditions.

StudySystem descriptionDoseMonitoring spanBehaviour
University of Guelph Aquatic Facility [8]Twelve replicate, 12,000 L lined ponds, flow-through, full plankton & macrophyte biota, 20 ± 2 °C0.5–20 mg L⁻¹ single pulse241 dMean water concentrations remained statistically unchanged (±7%) across all replicates; no metabolite peaks detected by ion chromatography
Photocatalytic pond simulation tanks [1]500 L fibreglass tanks, glass‐covered to exclude rainfall, TiO₂ scrubber present1 mg L⁻¹ daily, 10 d70 dDecline matched laboratory half-life; mass balance >95% recovered as parent or fluoride
Rainwater deposition microcosm [6]50 L open tanks continuously fed with ambient precipitation, Ontario summer–autumn cycleAmbient (~100 ng L⁻¹)120 dAccumulation observed; mean concentration increased 3-fold, confirming negligible in-situ loss

Key observations

  • Whole-ecosystem enclosures containing metabolically active macrophytes, periphyton and plankton showed no biotic removal over eight months, reinforcing laboratory biodegradation results [8].
  • Even under photocatalytic enhancement, degradation was modest; fluoride release accounted for <15% of initial halogen budget, indicating incomplete mineralisation [1].
  • Atmospheric loading can outpace any natural attenuation in shallow catchments, evidenced by progressive concentration rise in unspiked rain-fed systems [6].

Synthesis of Evidence

  • Abiotic processes dominate any measurable transformation, yet even the fastest pathway (TiO₂ photocatalysis) leaves chlorodifluoroacetic acid with multi-week persistence.
  • Experimental Koc and logKₒw values classify the acid as highly mobile; field mobilisation to groundwater is therefore probable wherever atmospheric deposition or industrial loss occurs.
  • Long-term mesocosm work confirms a residence time measurable in seasons rather than days; consequently, even modest chronic inputs may lead to steady accumulation in lentic waters.

XLogP3

1.2

Boiling Point

122.0 °C

Melting Point

25.0 °C

Related CAS

1895-39-2 (hydrochloride salt)
2923-14-0 (silver salt)

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

76-04-0

Wikipedia

Chlorodifluoroacetic acid

General Manufacturing Information

Acetic acid, 2-chloro-2,2-difluoro-: ACTIVE

Dates

Last modified: 08-15-2023

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